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Compound of Interest

Compound Name: Quinoline, 2-((chloromethyl)thio)-

Cat. No.: B12658589

Disclaimer: Direct experimental spectroscopic data for the target compound, 2-
((chloromethylthio)quinoline, is not readily available in the public domain based on
comprehensive searches of scientific literature and chemical databases. This guide, therefore,
provides a predictive analysis based on the spectroscopic data of structurally similar
compounds and outlines a plausible synthetic route for its preparation and subsequent
characterization. This information is intended to serve as a foundational resource for
researchers actively engaged in the synthesis and analysis of novel quinoline derivatives.

Predicted Spectroscopic Data of 2-
((chloromethyl)thio)quinoline

The spectroscopic characteristics of 2-((chloromethyl)thio)quinoline can be inferred from its
structural analogues, primarily 2-(chloromethyl)quinoline and quinoline-2-thiol. The introduction
of the thioether linkage and the chloromethyl group will influence the chemical shifts and
vibrational frequencies in predictable ways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum is expected to show a characteristic singlet for the
chloromethyl protons (-S-CH2-Cl), likely in the range of & 4.5-5.5 ppm. The aromatic protons on
the quinoline ring will appear in the typical downfield region of & 7.0-8.5 ppm, with coupling
patterns consistent with a 2-substituted quinoline system.
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13C NMR: The carbon spectrum will feature a signal for the chloromethyl carbon, anticipated
around & 40-50 ppm. The carbon atom of the quinoline ring attached to the sulfur (C2) will
experience a shift, and the remaining aromatic carbons will resonate in the  120-150 ppm
range.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI-MS) is expected to show a molecular ion
peak (M*). Key fragmentation patterns would likely involve the loss of the chloromethyl group
(IM-CHzCI]*) and cleavage of the C-S bond. The isotopic pattern of chlorine (3°Cl and 3’Cl in an
approximate 3:1 ratio) will be a key diagnostic feature for fragments containing the chlorine
atom.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the quinoline ring system.
Key absorptions would include C-H stretching of the aromatic ring (~3050 cm~?), C=C and C=N
stretching vibrations in the 1600-1450 cm~1 region, and C-H out-of-plane bending in the 900-
700 cm~! range. The C-ClI stretching vibration of the chloromethyl group is expected to appear
in the 800-600 cm~1 region.

Spectroscopic Data of Analogous Compounds

For reference, the following tables summarize the available spectroscopic data for the related
compounds: 2-(chloromethyl)quinoline and quinoline-2-thiol.

: for 2-(chl hyDquinoli

Parameter Value

Molecular Formula C10HsCIN

Molecular Weight 177.63 g/mol

1H NMR Data not explicitly detailed in search results.
13C NMR Data not explicitly detailed in search results.
Mass Spectrum (GC-MS) Available through various databases.[1]

IR Spectrum Data available.
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Spectroscopic Data for Quinoline-2-thiol

Parameter Value

Molecular Formula CoH7NS

Molecular Weight 161.23 g/mol

1H NMR Data available in the literature.
13C NMR Data available in the literature.
UV-Vis Spectrum Data has been reported.[2]

IR Spectrum Data has been reported.[2]

Proposed Synthetic Protocol

A viable synthetic route to 2-((chloromethyl)thio)quinoline involves the S-alkylation of quinoline-

2-thiol with a suitable chloromethylating agent.
Reaction: Quinoline-2-thiol + Chloromethylating Agent - 2-((chloromethyl)thio)quinoline
Proposed Methodology:

» Deprotonation: Quinoline-2-thiol (1 equivalent) is dissolved in a suitable aprotic solvent, such
as dimethylformamide (DMF) or acetonitrile. A base, such as sodium hydride (NaH) or
potassium carbonate (K2COs) (1.1 equivalents), is added portion-wise at 0 °C to deprotonate
the thiol and form the more nucleophilic thiolate.

o Alkylation: A chloromethylating agent, such as chloroiodomethane or bis(chloromethyl) ether
(1.1 equivalents), is added dropwise to the solution while maintaining the temperature at 0
°C. The reaction mixture is then allowed to warm to room temperature and stirred for a
specified time (typically monitored by TLC until completion).

e Workup: The reaction is quenched by the addition of water. The aqueous layer is extracted
with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with
brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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 Purification: The crude product is purified by column chromatography on silica gel using an
appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-
((chloromethyl)thio)quinoline.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 2-
((chloromethyl)thio)quinoline.
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Caption: Proposed synthesis workflow for 2-((chloromethyl)thio)quinoline.

Signaling Pathways and Biological Activity

There is no information available in the searched scientific literature regarding the biological
activity or involvement in any signaling pathways for 2-((chloromethyl)thio)quinoline. The
biological effects of this compound would need to be determined through future in vitro and in
vivo studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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